molecular formula C10H17NO5 B7822264 N,N-Bis(acetoxyethyl)acetamide CAS No. 5338-18-1

N,N-Bis(acetoxyethyl)acetamide

Cat. No.: B7822264
CAS No.: 5338-18-1
M. Wt: 231.25 g/mol
InChI Key: JIPCOUYOBWRZJJ-UHFFFAOYSA-N
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Description

N,N-Bis(acetoxyethyl)acetamide is an organic compound with the molecular formula C10H17NO5. It is a derivative of acetamide, where the nitrogen atom is substituted with two acetoxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(acetoxyethyl)acetamide can be synthesized through the reaction of acetamide with ethylene oxide in the presence of acetic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3CONH2+2CH2CH2O+2(CH3CO)2OCH3CON(CH2CH2OCOCH3)2+2CH3COOH\text{CH}_3\text{CONH}_2 + 2 \text{CH}_2\text{CH}_2\text{O} + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CON(CH}_2\text{CH}_2\text{OCOCH}_3)_2 + 2 \text{CH}_3\text{COOH} CH3​CONH2​+2CH2​CH2​O+2(CH3​CO)2​O→CH3​CON(CH2​CH2​OCOCH3​)2​+2CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(acetoxyethyl)acetamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield acetamide and acetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the acetoxyethyl groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Acetamide and acetic acid.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N,N-Bis(acetoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of N,N-Bis(acetoxyethyl)acetamide involves its ability to interact with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of acetoxyethyl groups.

    N,N-Dimethylacetamide: Contains methyl groups instead of acetoxyethyl groups.

    N,N-Bis(2-hydroxyethyl)acetamide: Similar but with hydroxyethyl groups instead of acetoxyethyl groups.

Uniqueness

N,N-Bis(acetoxyethyl)acetamide is unique due to the presence of acetoxyethyl groups, which impart specific chemical properties such as increased solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly useful in applications where these properties are desired.

Properties

IUPAC Name

2-[acetyl(2-acetyloxyethyl)amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-8(12)11(4-6-15-9(2)13)5-7-16-10(3)14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPCOUYOBWRZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCOC(=O)C)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063796
Record name Acetamide, N,N-bis[2-(acetyloxy)ethyl]-
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Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-18-1
Record name N,N-Bis[2-(acetyloxy)ethyl]acetamide
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Record name N,N-Bis(acetoxyethyl)acetamide
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Record name N,N-Bis(acetoxyethyl)acetamide
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Record name Acetamide, N,N-bis[2-(acetyloxy)ethyl]-
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Record name 2,2'-(acetylimino)diethyl diacetate
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Record name N,N-BIS(ACETOXYETHYL)ACETAMIDE
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